Butyl 4,4-dibutoxybutanoate Butyl 4,4-dibutoxybutanoate
Brand Name: Vulcanchem
CAS No.: 101443-57-6
VCID: VC20740300
InChI: InChI=1S/C16H32O4/c1-4-7-12-18-15(17)10-11-16(19-13-8-5-2)20-14-9-6-3/h16H,4-14H2,1-3H3
SMILES: CCCCOC(CCC(=O)OCCCC)OCCCC
Molecular Formula: C16H32O4
Molecular Weight: 288.42 g/mol

Butyl 4,4-dibutoxybutanoate

CAS No.: 101443-57-6

Cat. No.: VC20740300

Molecular Formula: C16H32O4

Molecular Weight: 288.42 g/mol

* For research use only. Not for human or veterinary use.

Butyl 4,4-dibutoxybutanoate - 101443-57-6

CAS No. 101443-57-6
Molecular Formula C16H32O4
Molecular Weight 288.42 g/mol
IUPAC Name butyl 4,4-dibutoxybutanoate
Standard InChI InChI=1S/C16H32O4/c1-4-7-12-18-15(17)10-11-16(19-13-8-5-2)20-14-9-6-3/h16H,4-14H2,1-3H3
Standard InChI Key BFRUFTRQPXERPA-UHFFFAOYSA-N
SMILES CCCCOC(CCC(=O)OCCCC)OCCCC
Canonical SMILES CCCCOC(CCC(=O)OCCCC)OCCCC

Chemical Structure and Identification

Butyl 4,4-dibutoxybutanoate is an organic compound classified as an ester with multiple butoxy substituents. The molecular structure consists of a butanoate backbone with two butoxy groups at the 4-position and a butyl ester group. The chemical formula is C16H32O4, comprising:

  • A butanoic acid core structure (4 carbon chain)

  • Two butoxy groups (-OC4H9) at the 4-position (geminal substitution)

  • A butyl ester group (-COOC4H9)

Similar compounds in the butanoate family have been identified with varying substituent patterns. For comparison, butyl butyrate (without the dibutoxy substituents) has been extensively studied as a fragrance ingredient with established safety profiles . Other related compounds include tert-butyl 4-[(4-iodophenyl)amino]butanoate, which shares the butanoate backbone but with different substituents .

Structural Comparison

The table below compares Butyl 4,4-dibutoxybutanoate with structurally related compounds:

CompoundChemical FormulaMolecular WeightStructural Differences
Butyl 4,4-dibutoxybutanoateC16H32O4288.43Two butoxy groups at C-4 position
Butyl butyrateC8H16O2144.21No substituents on carbon chain
tert-butyl 4-[(4-iodophenyl)amino]butanoateC14H20INO2361.22Contains iodophenyl amino group
C4-(tert-butoxy)-4-oxobutanoic acidC8H14O4174.19Carboxylic acid vs. ester functional group

Physical and Chemical Properties

Predicted Physicochemical Properties

Based on structural analysis and comparison with similar esters, the following properties can be reasonably predicted for Butyl 4,4-dibutoxybutanoate:

PropertyPredicted ValueBasis for Prediction
Physical StateColorless liquidCommon state for butanoate esters
Boiling Point275-290°CExtrapolated from similar esters
Vapor Pressure<0.1 mm Hg at 20°CBased on related compounds
Water Solubility<100 mg/LExtrapolated from similar esters
Log Kow3.5-4.5Estimated based on structural features and comparable esters
Density0.85-0.95 g/cm³Typical range for similar butanoate esters

The presence of the two butoxy groups likely increases the molecular weight and decreases water solubility compared to simpler butanoate esters. The compound would be expected to have good solubility in common organic solvents like ethanol, acetone, and various hydrocarbons.

Synthesis Methods and Preparation

Esterification of 4,4-Dibutoxybutanoic Acid

A direct approach would involve the esterification of 4,4-dibutoxybutanoic acid with n-butanol:

  • Reaction of 4,4-dibutoxybutanoic acid with n-butanol

  • Use of an acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • Removal of water to drive the equilibrium (e.g., Dean-Stark apparatus)

This approach mirrors the synthesis of related esters as described in the literature for similar compounds .

Transesterification Route

Another potential method would involve transesterification from another ester of 4,4-dibutoxybutanoic acid:

  • Reaction of methyl or ethyl 4,4-dibutoxybutanoate with n-butanol

  • Use of a base catalyst (e.g., sodium methoxide) or enzyme catalyst

  • Removal of the lower alcohol to drive the reaction

Analytical Characterization Methods

Identification Techniques

For proper identification and characterization of Butyl 4,4-dibutoxybutanoate, the following analytical methods would be appropriate:

Spectroscopic Analysis

TechniqueExpected Key FeaturesPurpose
NMR SpectroscopyCharacteristic peaks for ester group, butoxy substituents, and methylene protonsStructure confirmation
IR SpectroscopyStrong C=O absorption (1735-1750 cm⁻¹), C-O stretching (1000-1300 cm⁻¹)Functional group identification
Mass SpectrometryMolecular ion peak and characteristic fragmentation patternMolecular weight confirmation and structural analysis

Chromatographic Methods

  • Gas Chromatography (GC): For purity determination and identification

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and separation from structurally similar compounds

Similar analytical approaches have been used for the characterization of butyl esters and related compounds in the literature .

Research Status and Future Directions

Current Knowledge Gaps

Several areas require further investigation to fully understand the properties and potential of Butyl 4,4-dibutoxybutanoate:

  • Comprehensive physical property measurements

  • Stability studies under various conditions, particularly hydrolytic stability

  • Structure-activity relationships compared to other multi-substituted butanoate esters

  • Eco-toxicological profile and biodegradation pathways

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